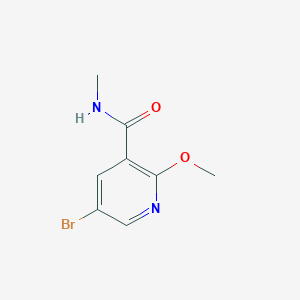

5-bromo-2-methoxy-N-methylnicotinamide

Overview

Description

5-bromo-2-methoxy-N-methylnicotinamide (BMMN) is a chemical compound that belongs to the family of nicotinamide derivatives. It contains a bromine and methoxy functional group on its pyridine ring, which imparts unique chemical and biological properties. The empirical formula of BMMN is C8H9BrN2O2, and it has a molecular weight of 245.07 .

Molecular Structure Analysis

The SMILES string of BMMN is O=C(N©OC)C1=CN=CC(Br)=C1 . This indicates that the molecule has a carbonyl group (C=O) attached to a nitrogen atom that is bonded to a methyl group (CH3) and a methoxy group (OCH3). The nitrogen atom is also attached to a pyridine ring, which contains a bromine atom .Physical and Chemical Properties Analysis

BMMN is a solid compound . Its molecular weight is 245.07 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the web search results.Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The derivative of 5-bromo-2-methoxy-N-methylnicotinamide, especially when substituted with specific benzenesulfonamide derivative groups, demonstrates remarkable photophysical and photochemical properties. These properties are particularly beneficial in photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of the phthalocyanine, synthesized with this derivative, highlight its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Antiproliferative Compounds

This compound is an integral component in synthesizing compounds with antiproliferative activities. Specifically, its methoxy- and bromo-indirubins variants have been synthesized and shown to induce cell death in human neuroblastoma cells without affecting normal cells. This selective antiproliferative activity suggests its potential application in neuroblastoma treatment (Hiroaki Saito et al., 2011).

Development of Antagonists for Neuroreceptors

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of this compound, lays the foundation for developing potent antagonists for dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors. These antagonists have significant implications in treating various neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).

Antioxidant Properties

This compound-related bromophenols extracted from marine red alga have been identified to possess potent antioxidant activities. These activities are comparable or even superior to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting the potential of these bromophenols as natural antioxidants in preventing oxidative deterioration in food and other applications (Ke-kai Li et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAARLCXQTWPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

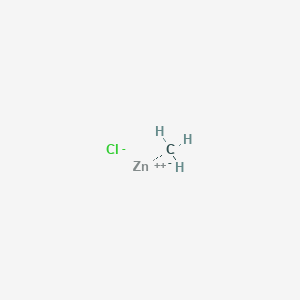

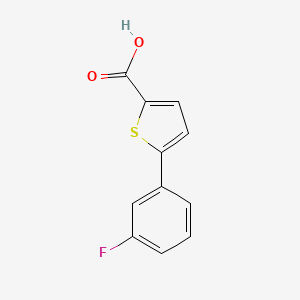

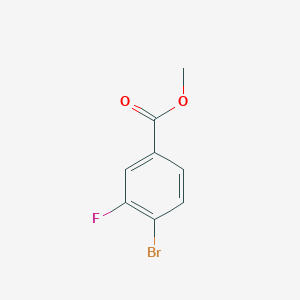

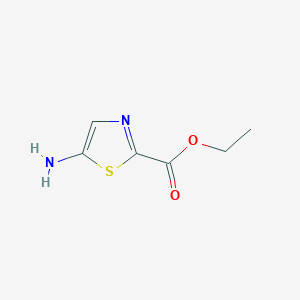

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)

![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)